molecular formula C25H25N5O B12782604 2-Ethyl-4-(2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline CAS No. 138620-04-9

2-Ethyl-4-(2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline

Cat. No.: B12782604
CAS No.: 138620-04-9
M. Wt: 411.5 g/mol
InChI Key: AWZMTWHHQXOWQR-UHFFFAOYSA-N
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Description

2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, a biphenyl group, and a tetrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The biphenyl group is then introduced through a series of coupling reactions, followed by the addition of the tetrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: Substitution reactions can occur at the biphenyl or tetrazole rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of biphenyl or tetrazole derivatives.

Scientific Research Applications

2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-8-trifluoromethyl-quinoline
  • 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroisoquinoline

Uniqueness

Compared to similar compounds, 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline stands out due to its specific combination of functional groups and structural features

Biological Activity

The compound 2-Ethyl-4-(2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline is a complex organic molecule that has garnered attention due to its potential therapeutic applications. Its structure includes a tetrahydroquinoline core, a biphenyl moiety, and a tetrazole group, which are known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4OC_{21}H_{24}N_{4}O with a molecular weight of approximately 348.44 g/mol. The presence of the tetrazole ring is particularly significant as it often acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability.

1. Antihypertensive Activity

Research indicates that compounds containing tetrazole groups exhibit significant antihypertensive effects. The tetrazole moiety mimics the carboxylic acid functionality found in angiotensin II receptor blockers (ARBs), such as losartan. Studies have shown that derivatives similar to this compound can effectively inhibit the angiotensin II type 1 (AT1) receptor, leading to reduced blood pressure in animal models .

Table 1: Antihypertensive Activity of Tetrazole Derivatives

Compound NameMechanism of ActionIC50 (µM)Reference
LosartanAT1 receptor blocker0.01
Compound ANon-competitive inhibitor0.05
2-Ethyl-4-(...)AT1 receptor blockerTBDCurrent Study

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .

Case Study: Inhibition of TNF-alpha
A recent study demonstrated that a related compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by 50% at a concentration of 10 µM .

3. Antioxidant Activity

The antioxidant potential of compounds with similar structures has been documented extensively. The presence of multiple aromatic rings enhances electron delocalization, contributing to free radical scavenging abilities. In vitro assays showed that related compounds exhibited strong DPPH radical scavenging activity .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%) at 100 µMReference
Compound B85%
Compound C90%
2-Ethyl-4-(...)TBDCurrent Study

The biological activities of This compound can be attributed to several mechanisms:

  • AT1 Receptor Inhibition: The tetrazole group effectively mimics carboxylic acid groups found in ARBs.
  • NF-kB Pathway Modulation: Compounds similar in structure have been shown to interfere with the NF-kB signaling pathway.
  • Radical Scavenging: The electron-rich system provided by the aromatic structures allows for effective interaction with free radicals.

Properties

CAS No.

138620-04-9

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C25H25N5O/c1-2-19-15-24(22-9-5-6-10-23(22)26-19)31-16-17-11-13-18(14-12-17)20-7-3-4-8-21(20)25-27-29-30-28-25/h3-4,7-8,11-15H,2,5-6,9-10,16H2,1H3,(H,27,28,29,30)

InChI Key

AWZMTWHHQXOWQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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